molecular formula C12H13NO2 B13199275 N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide

Cat. No.: B13199275
M. Wt: 203.24 g/mol
InChI Key: DNXGGBQRBPUNJQ-UHFFFAOYSA-N
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Description

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a cyclopropane ring, a formyl group, and a carboxamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide typically involves the reaction of 3-formylbenzylamine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and a formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(3-formylphenyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H13NO2/c14-8-10-3-1-2-9(6-10)7-13-12(15)11-4-5-11/h1-3,6,8,11H,4-5,7H2,(H,13,15)

InChI Key

DNXGGBQRBPUNJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC(=CC=C2)C=O

Origin of Product

United States

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